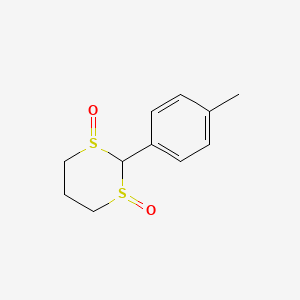
Benzoyl chloride, 4-nitro-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 4-nitro-, hydrochloride is an organochlorine compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzoyl chloride, where a nitro group is substituted at the 4-position of the benzene ring. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-nitro-, hydrochloride can be synthesized through the nitration of benzoyl chlorideThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 4-nitrobenzoic acid. This process uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents to convert the carboxylic acid group into an acyl chloride group .
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl chloride, 4-nitro-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation
Solvents: Dichloromethane, chloroform
Major Products
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Ketones: Formed from Friedel-Crafts acylation reactions
Aplicaciones Científicas De Investigación
Benzoyl chloride, 4-nitro-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoyl chloride, 4-nitro-, hydrochloride primarily involves nucleophilic aromatic substitution reactions. The nitro group at the 4-position of the benzene ring acts as an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack. This facilitates the formation of various derivatives through substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl chloride: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Nitrobenzoic acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity and applications.
4-Nitrobenzaldehyde: Contains an aldehyde group, which undergoes different types of reactions compared to benzoyl chloride, 4-nitro-, hydrochloride.
Uniqueness
This compound is unique due to the presence of both the acyl chloride and nitro functional groups. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
182202-79-5 |
|---|---|
Fórmula molecular |
C7H5Cl2NO3 |
Peso molecular |
222.02 g/mol |
Nombre IUPAC |
4-nitrobenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H4ClNO3.ClH/c8-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H;1H |
Clave InChI |
GUOMRQUOSKLHKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


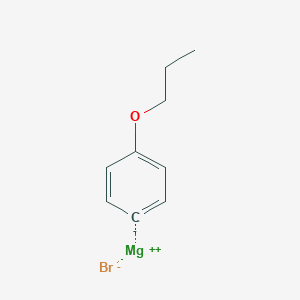
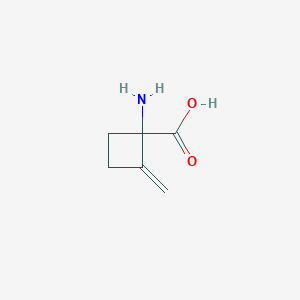
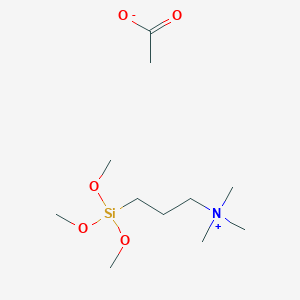
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
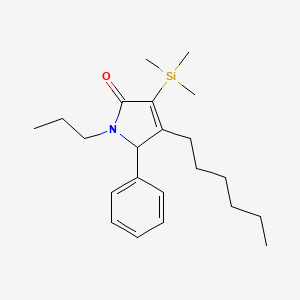

![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
